4-METHYLTHIOPHENE 2-YLMETHANOL

Descripción general

Descripción

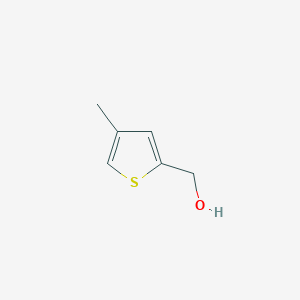

4-METHYLTHIOPHENE 2-YLMETHANOL is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLTHIOPHENE 2-YLMETHANOL typically involves the magnesiation of thiophene derivatives followed by a reaction with formaldehyde. One common method involves the following steps :

Magnesiation of Thiophene: The thiophene derivative is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is initiated by adding 2,2,6,6-tetramethylpiperidine at room temperature.

Formaldehyde Addition: The magnesiated thiophene is then cooled to 0°C and added to a solution of paraformaldehyde in THF. The reaction mixture is stirred for 30 minutes to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same magnesiation and formaldehyde addition steps, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-METHYLTHIOPHENE 2-YLMETHANOL undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiophene derivative with a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed

Oxidation: (4-Methylthiophen-2-yl)carboxylic acid

Reduction: 4-Methylthiophene

Substitution: Various substituted thiophene derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antibacterial Activity :

- Recent studies have highlighted the antibacterial properties of thiophene derivatives, including 4-methylthiophene 2-ylmethanol. These compounds have shown efficacy against various bacterial strains, including resistant strains like ESBL-producing E. coli. In vitro tests demonstrated significant zones of inhibition at varying concentrations, indicating strong antibacterial potential .

-

Pharmaceutical Intermediates :

- The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is involved in the production of local anesthetics such as Articaine, which is widely used in dental procedures. The presence of the thiophene ring in Articaine contributes to its unique pharmacological profile .

- Research on Drug Formulation :

Cosmetic Applications

- Skin Care Products :

- Formulation Development :

Data Tables

Case Studies

-

Antibacterial Efficacy Study :

- A study conducted on the antibacterial effects of synthesized thiophene derivatives demonstrated that compounds similar to this compound exhibited high activity against resistant bacterial strains. The study utilized agar well diffusion methods to assess efficacy, revealing significant potential for future therapeutic applications .

-

Cosmetic Formulation Research :

- Research focusing on the formulation of topical products using thiophene derivatives indicated that these compounds could enhance the sensory properties and stability of cosmetic formulations. The study employed response surface methodology to optimize ingredient interactions, showcasing the versatility of this compound in cosmetic applications .

Mecanismo De Acción

The mechanism of action of 4-METHYLTHIOPHENE 2-YLMETHANOL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylthiophen-2-yl)methanol: Similar structure but with the methyl group at the 3-position.

(4-Methylthiophen-2-yl)carboxylic acid: Oxidized form of 4-METHYLTHIOPHENE 2-YLMETHANOL.

(4-Methylthiophen-2-yl)amine: Substituted derivative with an amine group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

4-Methylthiophene-2-ylmethanol, a compound with the chemical formula C₆H₈OS, is a derivative of thiophene that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

4-Methylthiophene-2-ylmethanol is characterized by its thiophene ring, which is substituted with a methyl group and a hydroxymethyl group. This structure is significant as the thiophene nucleus is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiophene derivatives, including 4-methylthiophene-2-ylmethanol. For instance:

- In vitro Studies : Research indicates that compounds containing the thiophene moiety exhibit significant antibacterial activity against various pathogens. A study demonstrated that derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 5–20 µg/ml depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Pathogen | MIC (µg/ml) | Activity Level |

|---|---|---|---|

| 4-Methylthiophene-2-ylmethanol | E. coli | 10 | Moderate |

| 4-Methylthiophene-2-ylmethanol | S. aureus | 15 | Moderate |

| Other Thiophene Derivatives | B. subtilis | 5 | Strong |

Anticancer Potential

The anticancer properties of thiophene derivatives are also noteworthy. Studies have suggested that these compounds can inhibit tumor growth and induce apoptosis in cancer cells:

- Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. In particular, compounds similar to 4-methylthiophene-2-ylmethanol have been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Case Study: Anticancer Activity

A recent study evaluated the effects of several thiophene derivatives on human cancer cell lines, revealing that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compounds exhibited IC50 values ranging from 15 to 30 µM, indicating potential for further development as anticancer agents.

Other Biological Activities

Beyond antimicrobial and anticancer effects, 4-methylthiophene-2-ylmethanol has shown promise in other areas:

Propiedades

IUPAC Name |

(4-methylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQLBQWHCWBCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383747 | |

| Record name | (4-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74395-18-9 | |

| Record name | (4-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.